2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
The synthesis of 2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride involves several steps. One common method includes the reaction of 2-(2-Isopropoxyphenyl)quinoline with thionyl chloride (SOCl2) under reflux conditions to introduce the carbonyl chloride group . The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Chemical Reactions Analysis
2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid.
Reduction: It can be reduced to form 2-(2-Isopropoxyphenyl)quinoline-4-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride is widely used in scientific research, particularly in the field of proteomics . It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. Additionally, it is used in the synthesis of various bioactive molecules and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophilic sites on proteins and peptides, facilitating their modification and study .
Comparison with Similar Compounds
2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives such as:
2-(2-Methoxyphenyl)quinoline-4-carbonyl chloride: Similar in structure but with a methoxy group instead of an isopropoxy group.
2-(2-Ethoxyphenyl)quinoline-4-carbonyl chloride: Similar in structure but with an ethoxy group instead of an isopropoxy group.
The uniqueness of this compound lies in its specific reactivity and applications in proteomics research .
Properties
IUPAC Name |
2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-12(2)23-18-10-6-4-8-14(18)17-11-15(19(20)22)13-7-3-5-9-16(13)21-17/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADABIOMKUOMJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101197235 | |
Record name | 2-[2-(1-Methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101197235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-82-3 | |
Record name | 2-[2-(1-Methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(1-Methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101197235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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